1'-Hydroxy Bufuralol-d9: A Technical Guide for Researchers
1'-Hydroxy Bufuralol-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker bufuralol. Its principal application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative bioanalytical assays. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart, 1'-hydroxy bufuralol, in complex biological matrices such as plasma and microsomes using mass spectrometry-based methods. This technical guide provides an in-depth overview of 1'-Hydroxy bufuralol-d9, including its properties, relevant experimental protocols, and the metabolic pathway of its parent compound, bufuralol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1'-Hydroxy bufuralol-d9 is presented below.
| Property | Value |
| Chemical Name | α²-[[(1,1-Dimethylethyl-d₉)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol |
| CAS Number | 1185069-74-2 |
| Molecular Formula | C₁₆H₁₄D₉NO₃ |
| Molecular Weight | 286.41 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Storage Conditions | -20°C |
Metabolic Pathway of Bufuralol
Bufuralol undergoes extensive metabolism, primarily through hydroxylation at the 1'-position of the ethyl group, to form 1'-hydroxy bufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a widely used probe substrate to assess CYP2D6 activity and inhibition.
Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol.
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol describes a typical procedure to assess the inhibitory potential of a test compound on bufuralol 1'-hydroxylation, a marker for CYP2D6 activity. 1'-Hydroxy bufuralol-d9 would be used as an internal standard in the subsequent LC-MS/MS analysis.
Materials:
-
Human Liver Microsomes (HLMs)
-
Bufuralol hydrochloride
-
1'-Hydroxy bufuralol-d9 (as internal standard)
-
Test compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Preparation of Reagents: Prepare stock solutions of bufuralol, the test compound, and the internal standard (1'-Hydroxy bufuralol-d9) in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Potassium phosphate buffer
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes) with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing the internal standard (1'-Hydroxy bufuralol-d9). A common ratio is 2:1 or 3:1 (solvent:incubation volume).
-
Alternatively, protein precipitation can be achieved by adding an acid like trichloroacetic acid.
-
Vortex the plate thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the amount of 1'-hydroxy bufuralol formed.
-
LC-MS/MS Analysis of 1'-Hydroxy Bufuralol
This section outlines a general LC-MS/MS method for the quantification of 1'-hydroxy bufuralol, for which 1'-Hydroxy bufuralol-d9 serves as the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions (Illustrative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1'-Hydroxy bufuralol | 278.2 | 185.1 | To be optimized |
| 1'-Hydroxy bufuralol-d9 (IS) | ~287.2 | To be determined | To be optimized |
Note: The precursor ion for the d9-labeled standard is expected to be m/z 287.2, assuming the protonated molecule [M+H]⁺. The product ion and collision energy must be optimized in the laboratory by infusing a solution of the standard into the mass spectrometer.
Data Presentation
The following table summarizes kinetic parameters for bufuralol 1'-hydroxylation by different CYP2D6 variants, illustrating the type of quantitative data that can be generated using assays where 1'-Hydroxy bufuralol-d9 would be an appropriate internal standard.
| CYP2D6 Variant | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) |
| CYP2D6.1 (Wild Type) | 2.5 ± 0.4 | 14.2 ± 1.5 |
| CYP2D6.10 | 15.2 ± 2.1 | 4.8 ± 0.6 |
| CYP2D6.17 | 8.9 ± 1.2 | 3.1 ± 0.4 |
Data are representative and compiled from various literature sources. Actual values may vary depending on the experimental system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a CYP2D6 inhibition study from sample preparation to data analysis.
Caption: Workflow for a CYP2D6 inhibition assay.
